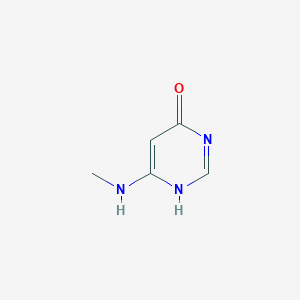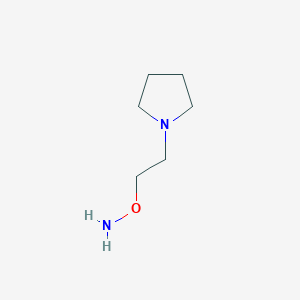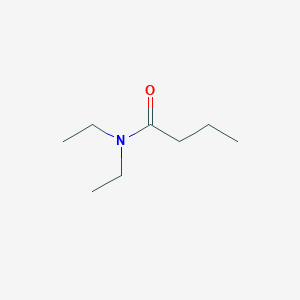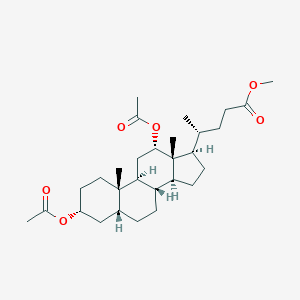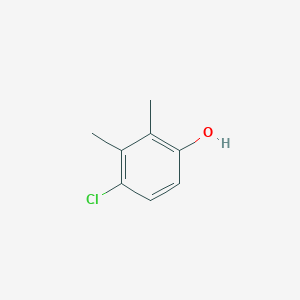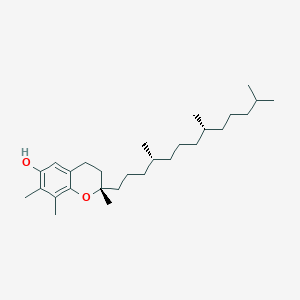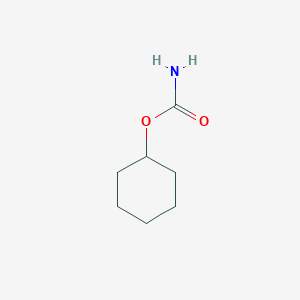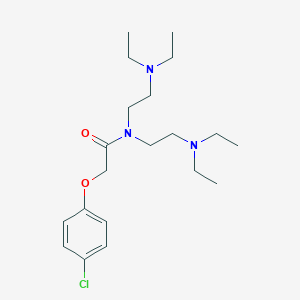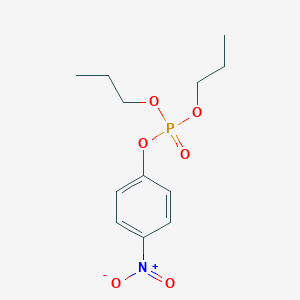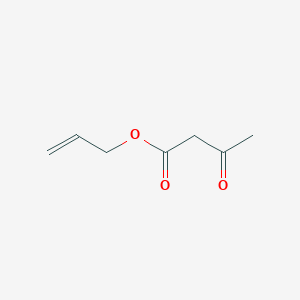
Allyl acetoacetate
Vue d'ensemble
Description
Allyl acetoacetate is an organic compound with the formula CH3COCH2COOCH2CH=CH2 . It is a colorless liquid and is a precursor to allyl alcohol .
Synthesis Analysis
The synthesis of allyl compounds, including allyl acetoacetate, involves catalytic methods employing various catalysts such as sulfuric acid, ferric chloride hexahydrate, and stannous chloride dihydrate, among others.Molecular Structure Analysis
The molecular formula of Allyl acetoacetate is C7H10O3 . The average mass is 142.152 Da and the monoisotopic mass is 142.062988 Da .Chemical Reactions Analysis
Allyl acetoacetate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, the review on double bond migration in N-allylic systems catalyzed by transition metal complexes sheds light on the dynamic behavior of allylic compounds in synthetic contexts.Physical And Chemical Properties Analysis
Allyl acetoacetate has a refractive index of n20/D 1.439 (lit.), a boiling point of 194-195 °C/737 mmHg (lit.), and a density of 1.037 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Allyl Acetoacetate: Introduction and Background
Allyl acetoacetate (CAS number: 1118-84-9) is a chemical compound with the linear formula CH₃COCH₂COOCH₂CH=CH₂. It is commonly used in organic synthesis due to its versatile reactivity and functional groups. The compound contains both an acetoacetate moiety and an allyl group, making it valuable for various applications in different scientific fields .
Specific Scientific Field
Organic chemistry and chemical synthesis.
Allyl Acetoacetate as a Precursor in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules from simple starting materials. Allyl acetoacetate participates in MCRs, leading to the formation of diverse products. Researchers have utilized it in tandem with other reagents to construct heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines. These reactions often involve the condensation of allyl acetoacetate with amines, aldehydes, or other nucleophiles, resulting in the formation of structurally interesting molecules .
Summary
Allyl acetoacetate serves as a key building block in MCRs, enabling the rapid assembly of complex molecules. Its reactivity allows for the simultaneous incorporation of multiple functional groups, making it an attractive choice for synthetic chemists.
Experimental Procedure
The reaction typically involves mixing allyl acetoacetate with other reactants (e.g., amines, aldehydes) in a suitable solvent (e.g., ethanol, DMF). The reaction conditions (temperature, time, catalysts) vary depending on the specific MCR being performed. After completion, the product can be isolated and characterized using techniques like NMR spectroscopy and mass spectrometry.
Results
Researchers have successfully synthesized various heterocyclic compounds using allyl acetoacetate as a precursor. These compounds find applications in medicinal chemistry, materials science, and agrochemicals.
Allyl Acetoacetate in Polymer Chemistry
Allyl acetoacetate is also employed in polymerization reactions. It can act as a monomer in copolymerizations or as a crosslinking agent in the formation of polymer networks. For instance, it has been used to prepare pH- and temperature-sensitive polymers for drug delivery applications .
Summary
Polymerization of allyl acetoacetate with other monomers results in functional polymers with tailored properties. These polymers can respond to changes in pH or temperature, making them suitable for controlled drug release.
Experimental Procedure
Allyl acetoacetate is copolymerized with other monomers (e.g., N-isopropyl acrylamide) using radical polymerization techniques. The resulting polymer can be modified further by grafting additional functional groups (e.g., methoxy polyethylene glycol, folic acid).
Results
Researchers have developed pH- and temperature-sensitive polymers based on allyl acetoacetate-modified MoS₂ nanosheets. These polymers enhance the adsorption and release of doxorubicin (an anticancer drug). The nanocarrier exhibits dual responsiveness (pH and near-infrared irradiation), making it a promising drug delivery system .
Safety And Hazards
Allyl acetoacetate is highly flammable and toxic if swallowed. It is harmful in contact with skin, causes serious eye irritation, and is fatal if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generation of vapor or mist when handling this compound .
Orientations Futures
The ability to selectively transesterify β-keto esters, such as Allyl acetoacetate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
Propriétés
IUPAC Name |
prop-2-enyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMPTNTPOWPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149740 | |
| Record name | Allyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allyl acetoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | Allyl acetoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allyl acetoacetate | |
CAS RN |
1118-84-9 | |
| Record name | Allyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl acetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HX066J62P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
